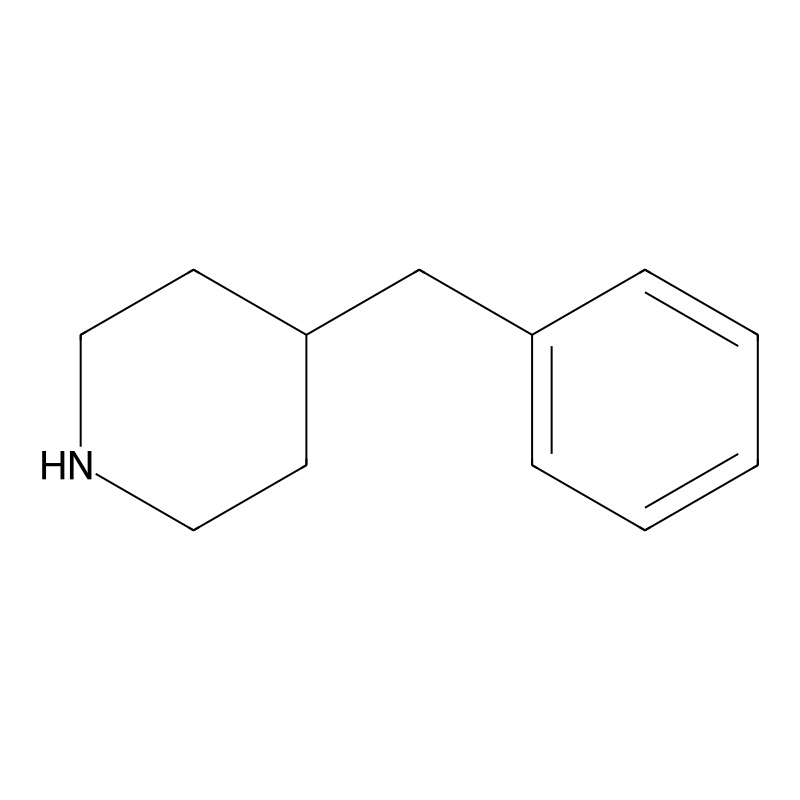

4-Benzylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- 4-Benzylpiperidine has been studied for its potential anticancer properties .

- It’s been found to have activity against various types of cancers when used alone or in combination with other drugs .

- 4-Benzylpiperidine has been evaluated for its potential anti-inflammatory properties .

- It was evaluated using in vitro models such as heat-induced membrane stabilization method, hypotonicity induced membrane stabilization method at different concentrations .

- The results indicate that 4-Benzylpiperidine possesses anti-inflammatory properties .

Anticancer Research

Antiviral Research

Antimalarial Research

Antimicrobial Research

Analgesic Research

Anti-inflammatory Research

- 4-Benzylpiperidine is used in neurological research due to its ability to act as a monoamine releasing agent .

- It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin .

- It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

- It has a fast onset of action and a short duration .

- 4-Benzylpiperidine has been used for treatments for cocaine dependence .

- It increases dopamine synthesis, which can help alleviate symptoms of cocaine withdrawal .

- 4-Benzylpiperidine is also used to treat Parkinson’s disease .

- It works by increasing dopamine synthesis, which can help manage symptoms of Parkinson’s disease .

- 4-Benzylpiperidine is used to synthesize pimetine, a hypolipidemic agent .

- Pimetine is used to lower lipid levels and can be used in the treatment of hyperlipidemia .

- 4-Benzylpiperidine is a research chemical used in scientific studies .

- It’s used in the synthesis of a variety of structurally diversified piperidine, quinolizidine and indolizidine alkaloids .

Neurological Research

Treatment for Cocaine Dependence

Treatment for Parkinson’s Disease

Synthesis of Pimetine

Research Chemical

Monoamine Oxidase Inhibitor

- 4-Benzylpiperidine is used in the synthesis of an analogue of haloperidol .

- This analogue was discovered to have utility in treating both psychosis as well as preventing brain damage by virtue of its NMDA antagonist pharmacology .

- 4-Benzylpiperidine is a research chemical used in scientific studies .

- It’s used in the synthesis of a variety of structurally diversified piperidine, quinolizidine and indolizidine alkaloids .

Synthesis of Haloperidol Analogue

Treatment of Joint Pain and Arthritis

Fever Treatment

Research Chemical

Monoamine Oxidase Inhibitor

4-Benzylpiperidine is an organic compound characterized by the molecular formula and a molar mass of approximately 175.27 g/mol. It is classified as a piperidine derivative, with a benzyl group attached to the nitrogen atom at the 4-position of the piperidine ring. This compound is recognized for its role as a monoamine releasing agent, exhibiting a notable selectivity for dopamine over serotonin, with a release efficacy that is significantly higher for norepinephrine compared to serotonin .

4-Benzylpiperidine acts primarily as a monoamine releasing agent, with a strong preference for releasing dopamine over serotonin (20-48 fold selectivity) []. However, it demonstrates the highest efficacy in releasing norepinephrine, with EC50 values of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin (indicating much lower affinity for serotonin) []. Its mechanism of action for releasing these neurotransmitters is not fully understood, but it is believed to involve interacting with the vesicular monoamine transporter (VMAT) protein, which is responsible for packaging these neurotransmitters into storage vesicles in neurons []. Additionally, 4-benzylpiperidine exhibits some monoamine oxidase inhibitor (MAOI) activity, with a preference for inhibiting MAO-A, an enzyme that breaks down monoamines [].

Physical and Chemical Properties

The biological activity of 4-benzylpiperidine is primarily attributed to its function as a monoamine releasing agent. It has been shown to selectively release dopamine with a potency (EC50) of 109 nM and norepinephrine at 41.4 nM, while having a much lower efficacy for serotonin (5246 nM). Additionally, it acts as a monoamine oxidase inhibitor with a preference for monoamine oxidase A, contributing to its pharmacological profile . This compound has potential implications in neuropharmacology, particularly in the treatment of mood disorders and psychosis.

4-Benzylpiperidine has been utilized in various research contexts, particularly in pharmacological studies. It serves as a precursor for developing derivatives that exhibit therapeutic properties, such as RMI-10608, which shows promise in treating psychosis and preventing neurodegeneration through its NMDA antagonist activity . Furthermore, its role as a monoamine releasing agent positions it as a candidate for further exploration in treating mood disorders.

Studies on 4-benzylpiperidine have focused on its interactions with neurotransmitter systems, particularly its effects on dopamine and norepinephrine release. Its selectivity for these neurotransmitters suggests potential applications in understanding and treating conditions like depression and anxiety disorders. Interaction studies have indicated that compounds with similar structures may exhibit varying degrees of efficacy based on their substituents and structural configurations .

Several compounds share structural similarities with 4-benzylpiperidine. These include:

- Piperidine: A simpler cyclic amine without substituents.

- N-benzylpiperidine: Similar structure but lacks the specific functional group positioning.

- Haloperidol: An antipsychotic that shares some pharmacological properties but differs significantly in structure.

- RMI-10608: A derivative known for its NMDA antagonist properties.

| Compound | Structure Type | Key Features |

|---|---|---|

| 4-Benzylpiperidine | Piperidine derivative | Monoamine releasing agent |

| Piperidine | Simple cyclic amine | Basic structure without substitutions |

| N-benzylpiperidine | Piperidine derivative | Lacks specific functional group positioning |

| Haloperidol | Antipsychotic | Distinct pharmacological profile |

| RMI-10608 | Piperidine derivative | NMDA antagonist; potential neuroprotective effects |

The uniqueness of 4-benzylpiperidine lies in its specific functionalization at the piperidine nitrogen, which enhances its selectivity and efficacy as a monoamine releasing agent compared to other similar compounds .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant